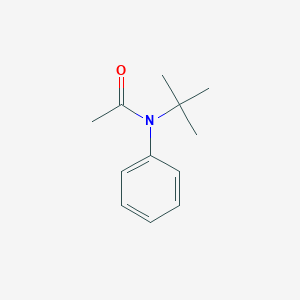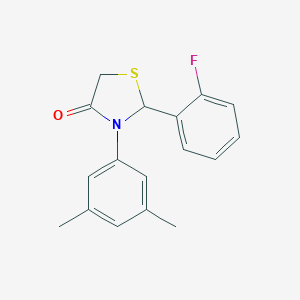![molecular formula C11H11ClN4OS B261612 N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide, also known as CBTA, is a compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound may also act by inducing oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit protein synthesis. In neurological cells, this compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in lab experiments is its broad range of potential applications. This compound has been shown to have activity against a variety of cancer cells, bacteria, and fungi. Additionally, this compound has been shown to have potential as a treatment for neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells at high concentrations.
Orientations Futures
There are many potential future directions for research on N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide. One area of research could focus on improving the synthesis method to increase the yield and purity of this compound. Another area of research could focus on developing derivatives of this compound with improved activity and reduced toxicity. Additionally, future research could investigate the potential use of this compound in combination with other drugs or therapies for cancer treatment or neurological disorders.
Méthodes De Synthèse
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by the addition of acetic anhydride. Other methods involve the reaction of 4-chlorobenzyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic anhydride. The purity of this compound can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been studied for its potential use in a variety of scientific research areas, including cancer treatment, antimicrobial activity, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, this compound has been shown to have activity against a variety of bacteria and fungi. In neurological research, this compound has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C11H11ClN4OS |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17) |
Clé InChI |
DZMPPBXUUGHKDE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)



![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
